

CAS number and molecular formula of alpha-Fluorophenylacetic acid

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Compound of Interest

Compound Name: alpha-Fluorophenylacetic acid

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An In-depth Technical Guide to alpha-Fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **alpha-Fluorophenylacetic acid**, a fluorinated organic compound of significant interest in pharmaceutical and chemical research. This document details its chemical properties, synthesis methodologies, spectroscopic data, and its role in drug development, particularly as a chiral derivatizing agent and a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).

Core Chemical Information

alpha-Fluorophenylacetic acid is an aromatic carboxylic acid distinguished by a fluorine atom attached to the benzylic carbon. This substitution imparts unique chemical and biological properties to the molecule.



Property	Value	Reference
CAS Number	1578-63-8	[1]
Molecular Formula	C ₈ H ₇ FO ₂	[1]
Molecular Weight	154.14 g/mol	[1]
IUPAC Name	2-Fluoro-2-phenylacetic acid	
Synonyms	α-Fluorophenylacetic acid, Fluorophenylacetic acid	

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **alpha-Fluorophenylacetic acid**, providing a reference for its structural characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.4-7.6	Multiplet	-	Aromatic protons (C ₆ H ₅)
~5.5	Doublet	~48	Methine proton (CH-F)
>10	Broad Singlet	-	Carboxylic acid proton (COOH)

Note: Precise chemical shifts can vary depending on the solvent and instrument.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)



Chemical Shift (δ) ppm	Assignment
~170-175	Carbonyl carbon (C=O)
~125-135	Aromatic carbons (C ₆ H ₅)
~90-95 (doublet, due to C-F coupling)	Methine carbon (CH-F)

Note: The carbon attached to fluorine exhibits a characteristic splitting pattern in the 13 C NMR spectrum.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
2500-3300 (very broad)	O-H	Stretching (Carboxylic acid)
~1700-1730 (strong)	C=O	Stretching (Carbonyl)
~3000-3100	С-Н	Stretching (Aromatic)
~1000-1100	C-F	Stretching
1450-1600	C=C	Stretching (Aromatic ring)

Mass Spectrometry (MS)

m/z	Interpretation
154	Molecular ion [M]+
109	Loss of COOH (Carboxyl group)
91	Tropylium ion (from rearrangement of the phenylmethyl fragment)

Experimental Protocols

This section details methodologies for the synthesis of alpha-Fluorophenylacetic acid.



Enzymatic Synthesis of (R)-α-Fluorophenylacetic Acid

This protocol describes an asymmetric synthesis to produce the (R)-enantiomer with high enantiomeric excess.[2]

Step 1: Synthesis of α-Fluorophenylmalonic Acid Dipotassium Salt

- Starting from ethyl α -bromophenylacetate, a three-step synthesis is performed to yield α -fluorophenylmalonic acid dipotassium salt.
- The key step involves a nucleophilic substitution of the bromine atom with a fluoride ion.

Step 2: Asymmetric Decarboxylation

- The α-fluorophenylmalonic acid dipotassium salt is dissolved in a suitable buffer.
- A purified preparation of arylmalonate decarboxylase (AMD) from E. coli is added to the solution.
- The mixture is incubated to allow for the enzymatic decarboxylation.
- The reaction is quenched, and the product, (R)-α-Fluorophenylacetic acid, is extracted. This
 method typically yields the product with an enantiomeric excess greater than 99%.

General Racemic Synthesis

Several methods for the synthesis of fluorinated phenylacetic acids have been reported. A common approach involves the hydrolysis of a corresponding ester or nitrile precursor.

Example Protocol: Hydrolysis of a Trichloromethyl Precursor

This method is adapted from patent literature for the synthesis of fluorophenylacetic acids.

- A 1-(2,2,2-trichloroethyl)-fluorobenzene intermediate is added dropwise to a heated acidic solution (e.g., hydrochloric or sulfuric acid).
- The reaction mixture is maintained at an elevated temperature for several hours to ensure complete hydrolysis.



- Upon completion, the reaction is quenched by adding the mixture to cold water.
- The crude product precipitates and is collected by filtration.
- The solid is washed and can be further purified by recrystallization from a suitable solvent like toluene to yield the final product.

Applications in Drug Development and Research

alpha-Fluorophenylacetic acid and its derivatives are valuable compounds in medicinal chemistry and biochemical research.

Chiral Derivatizing Agent

Enantiomerically pure **alpha-Fluorophenylacetic acid** is utilized as a chiral derivatizing agent. It reacts with chiral alcohols and amines to form diastereomeric esters and amides, respectively. These diastereomers can then be distinguished using techniques like NMR spectroscopy or chromatography, allowing for the determination of the enantiomeric purity of the original alcohol or amine.

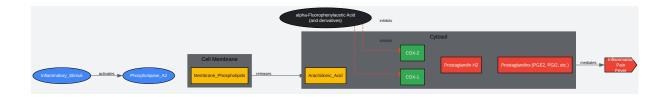
Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Phenylacetic acid derivatives are a known class of NSAIDs. The introduction of a fluorine atom can modulate the biological activity and pharmacokinetic properties of these molecules. **alpha-Fluorophenylacetic acid** can serve as a building block in the synthesis of novel anti-inflammatory agents. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory response.

Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of many phenylacetic acid derivatives are attributed to their inhibition of the cyclooxygenase (COX) pathway. COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, thereby mitigating the inflammatory response.





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Cyclooxygenase (COX) Signaling Pathway Inhibition.

The diagram above illustrates the simplified cyclooxygenase pathway. Inflammatory stimuli activate phospholipase A2, which releases arachidonic acid from the cell membrane. COX-1 and COX-2 enzymes then convert arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammation. **alpha-Fluorophenylacetic acid** and its derivatives, acting as NSAIDs, can inhibit COX-1 and/or COX-2, thereby blocking the synthesis of prostaglandins and reducing inflammation.

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